Methyl 4-propoxythiophene-2-carboxylate
Description
Methyl 4-propoxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by a propoxy substituent at the 4-position and a methyl ester group at the 2-position of the thiophene ring. This compound belongs to a broader class of heterocyclic aromatic esters, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing (ester) and electron-donating (propoxy) groups, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 4-propoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-4-12-7-5-8(13-6-7)9(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
KLNCDBYHFPTPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CSC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 4-propoxythiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-propoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Methyl 4-propoxythiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-propoxythiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the thiophene ring significantly alter chemical and physical properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
Limited experimental data exist for this compound, but comparisons can be drawn:
- Solubility: Propoxy groups typically increase hydrophobicity compared to polar substituents (e.g., amino or bromo). This may reduce water solubility but enhance compatibility with organic solvents.
- Melting Point : Bromine substitution (as in Methyl 4-bromothiophene-2-carboxylate) raises melting points due to increased molecular weight and halogen interactions . Propoxy-substituted analogs likely have lower melting points.
Limitations and Data Gaps
- Direct experimental data (e.g., NMR, melting points) for this compound are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
